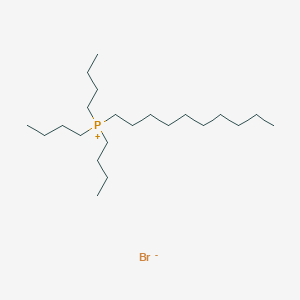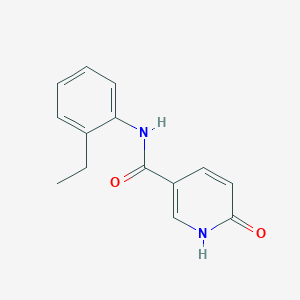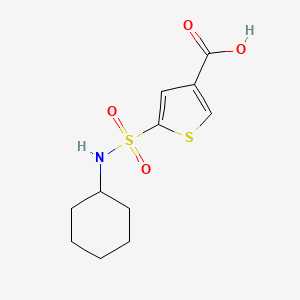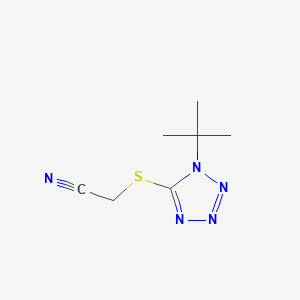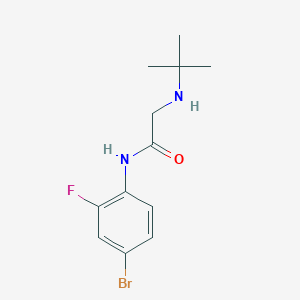
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide is a synthetic organic compound that features a bromine and fluorine-substituted phenyl ring, a tert-butylamino group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Formation of Intermediate: The aniline undergoes acylation with an appropriate acylating agent, such as acetyl chloride, to form an intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with tert-butylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted phenyl derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potentially as a precursor in the development of pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(tert-butylamino)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(tert-butylamino)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(methylamino)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring and the tert-butylamino group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16BrFN2O |
|---|---|
Poids moléculaire |
303.17 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide |
InChI |
InChI=1S/C12H16BrFN2O/c1-12(2,3)15-7-11(17)16-10-5-4-8(13)6-9(10)14/h4-6,15H,7H2,1-3H3,(H,16,17) |
Clé InChI |
KYHGZFCVJGESIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(=O)NC1=C(C=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


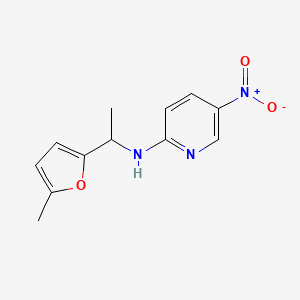
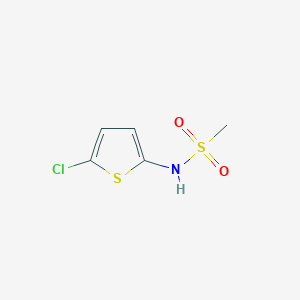
![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)
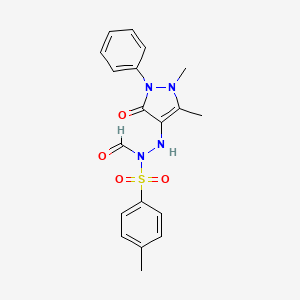

![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)
![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)

